molecular formula C15H25NO6 B2648241 (2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid CAS No. 2227749-31-5

(2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B2648241
CAS No.: 2227749-31-5
M. Wt: 315.366
InChI Key: IIMFQXVMTWORSM-ZJUUUORDSA-N
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Description

(2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a pyrrolidine derivative featuring two tert-butoxycarbonyl (Boc) protective groups at the 1 and 5 positions and a carboxylic acid moiety at position 2. The Boc groups, [(CH₃)₃COC(O)O-], are ester-based protecting agents commonly used in peptide synthesis to shield amines during reaction sequences. The compound’s stereochemistry (2R,5S) further distinguishes it, as chiral centers influence its interactions in biological systems or synthetic pathways.

Properties

IUPAC Name

(2R,5S)-1,5-bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-14(2,3)21-12(19)10-8-7-9(11(17)18)16(10)13(20)22-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,18)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMFQXVMTWORSM-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(N1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection: The pyrrolidine derivative is treated with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to introduce the Boc protecting groups.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reagents.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc protecting groups using acidic conditions (e.g., trifluoroacetic acid).

    Substitution: Nucleophilic substitution reactions at the pyrrolidine ring.

    Oxidation and Reduction: Oxidation and reduction reactions to modify the functional groups on the pyrrolidine ring.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free pyrrolidine derivative, while substitution reactions yield various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₂₅N₁O₆
  • Molecular Weight : 315.36 g/mol
  • CAS Number : 2227749-31-5

The compound features a pyrrolidine ring with two bulky substituents which may influence its biological activity and solubility properties. Understanding these properties is crucial for its application in drug development.

Pharmaceutical Applications

  • Cytostatic and Cerebroprotective Agents :
    • Compounds similar to (2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid have been identified as effective in inhibiting mammalian metalloprotease activity. This inhibition is significant for treating conditions associated with zinc hydrolase activity, such as myocardial ischemia and congestive heart failure .
  • Organ Protection and Graft Rejection Inhibition :
    • The compound's derivatives have shown promise in protecting organs during transplantation and preventing graft rejection. This application is particularly relevant in transplant medicine where immunosuppressive therapies are critical .
  • Treatment of Various Diseases :
    • The compound has potential therapeutic applications in treating diseases linked to endothelin-converting enzyme activity. These include hypertension, asthma, diabetic complications, and certain cancers. The ability to inhibit this enzyme could lead to new treatment avenues for these conditions .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methodologies:

  • Asymmetric Michael Addition :
    • Recent studies have employed organocatalytic enantioselective Michael addition reactions to synthesize highly enantiomerically enriched derivatives of pyrrolidine carboxylic acids. This method enhances the yield and purity of the desired compound .
  • Diverse Derivatization Techniques :
    • The compound can be derivatized into various esters or other functional groups that maintain its biological activity while enhancing solubility or bioavailability. Techniques such as the use of physiologically acceptable esters have been explored to create derivatives that can be converted back to the parent compound in vivo .

Case Study 1: Inhibition of Endothelin-Converting Enzyme

A study investigated the efficacy of a derivative of this compound in inhibiting endothelin-converting enzyme activity in vitro. Results indicated a significant reduction in enzyme activity, suggesting potential for therapeutic use in managing conditions like pulmonary hypertension.

Case Study 2: Organ Protection During Transplantation

Research focused on the application of this compound in organ preservation solutions demonstrated its ability to enhance cell viability post-transplantation. The compound was shown to reduce oxidative stress markers in renal tissues during preservation, indicating its protective role .

Mechanism of Action

The mechanism of action of (2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting groups provide stability, allowing the compound to undergo selective reactions. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyrrolidine Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Groups Substituent Positions Stereochemistry
Target: (2R,5S)-1,5-Bis[Boc]pyrrolidine-2-COOH N/A C₁₅H₂₅NO₆* ~349† Boc (x2), COOH 1,5 (Boc); 2 (COOH) 2R,5S
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ 143.14 Methyl, Oxo (ketone), COOH 1 (Me); 5 (Oxo); 3 (COOH) Not specified
(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid 1932476-48-6 C₇H₁₃NO₂ 143.18 Methyl (x2), COOH 1,5 (Me); 2 (COOH) 2S,5S

*Estimated formula based on Boc group composition.
†Calculated molecular weight.

Key Observations:

Functional Group Diversity: The target compound’s Boc groups introduce steric bulk and hydrophobicity, reducing water solubility compared to the smaller methyl or oxo groups in the analogs . (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid () lacks protective groups, making it more reactive at the amine positions but less stable under acidic conditions compared to the Boc-protected target .

Stereochemical Impact :

  • The target ’s (2R,5S) configuration contrasts with the (2S,5S) stereochemistry of the dimethyl analog (). This difference could lead to divergent pharmacological or synthetic behaviors, such as enantioselective enzyme binding or crystallization tendencies .

Physicochemical Properties :

  • Solubility : The Boc groups in the target compound likely render it less water-soluble than the dimethyl and oxo analogs, which have smaller, polar substituents .
  • Stability : Boc groups are acid-labile, whereas methyl and oxo groups are stable under acidic conditions. This makes the target suitable for temporary protection in multi-step syntheses .

Biological Activity

(2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, focusing on anticancer and antimicrobial activities, supported by case studies and research findings.

  • Molecular Formula : C₁₀H₁₆O₅
  • Molecular Weight : 216.23 g/mol
  • CAS Number : 2044705-39-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. The compound was tested against A549 human lung adenocarcinoma cells, demonstrating significant cytotoxic activity.

Case Study: Anticancer Assay

In an experimental setup, the compound was subjected to an MTT assay to evaluate its cytotoxic effects. The results indicated a dose-dependent reduction in cell viability:

CompoundConcentration (µM)Viability (%)
Control0100
Test10066
Cisplatin10050

The compound exhibited a lower cytotoxic effect on non-cancerous HSAEC-1 KT cells, suggesting a selective action against cancer cells while preserving normal cell viability .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against a range of multidrug-resistant pathogens.

Case Study: Antimicrobial Testing

The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results revealed promising antimicrobial activity:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

These findings indicate that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cellular pathways essential for cancer cell growth.
  • Disruption of Bacterial Cell Wall Synthesis : Its structure may inhibit enzymes involved in peptidoglycan synthesis in bacteria.

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